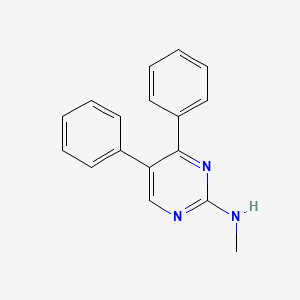
4,5-Diphenyl-2-(methylamino)pyrimidine
货号 B8600544
分子量: 261.32 g/mol
InChI 键: VOKHPIAEHRTKJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07205302B2
Procedure details


10.00 g of 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one, 6.90 g of 1-methylguanidine hydrochloride and 8.70 g of potassium carbonate were added to 20 ml of xylene and then heated at reflux for 13 hours using a reflux condenser equipped with a Dean-Stark water separator. The reaction solution was extracted with ethyl acetate after adding water, dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The crude crystal was washed with diisopropyl ether and dried to obtain 6.51 g of the desired compound as a pale yellow crystal having a melting point of 136 to 138° C.





Name
Identifiers


|
REACTION_CXSMILES
|
CN(C)C=[C:4](C1C=CC=CC=1)[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.Cl.[CH3:21][NH:22][C:23]([NH2:25])=[NH:24].[C:26](=O)([O-])[O-].[K+].[K+].[C:32]1(C)[C:33](C)=[CH:34][CH:35]=[CH:36][CH:37]=1>O>[C:32]1([C:21]2[C:5]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[CH:4][N:24]=[C:23]([NH:25][CH3:26])[N:22]=2)[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C(C(=O)C1=CC=CC=C1)C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC(=N)N
|
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 13 hours
|
|
Duration
|
13 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction solution was extracted with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after adding water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
The crude crystal was washed with diisopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NC=C1C1=CC=CC=C1)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.51 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
